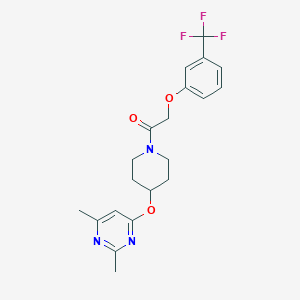

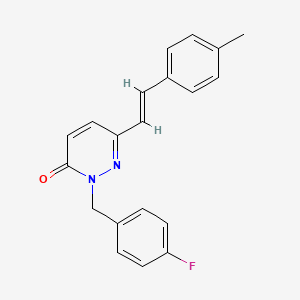

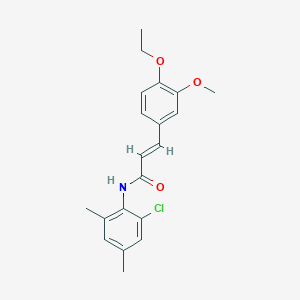

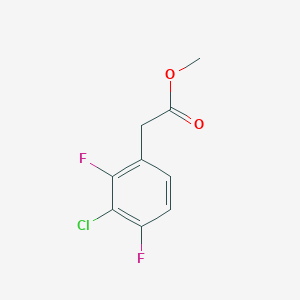

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22ClNO3 and its molecular weight is 359.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acrylamide Formation and Mitigation in Food Products

Acrylamide, a substance formed during the heating of food, particularly starchy foods, has garnered attention due to its potential health risks, including neurotoxicity and carcinogenicity. The formation of acrylamide is primarily associated with the Maillard reaction, involving amino acids (notably asparagine) and reducing sugars. Significant efforts have been made to understand and mitigate acrylamide formation without adversely affecting food quality and safety.

Mechanisms of Formation

The Maillard reaction, involving the amino acid asparagine and reducing sugars, is a significant pathway for acrylamide formation during the cooking process. The conditions that favor this reaction include high temperature and low moisture content (Lingnert et al., 2002).

Mitigation Strategies

Various strategies have been proposed to reduce acrylamide levels in food, ranging from modifying agricultural practices to adjusting cooking methods. These include selecting low-asparagine potato varieties, reducing cooking temperatures, and adding asparaginase to decrease asparagine levels before cooking. Additionally, novel approaches like using probiotics for acrylamide mitigation have been explored, with specific strains of Lactobacillus showing potential due to their ability to bind acrylamide or produce asparaginase, thereby reducing its formation (Khorshidian et al., 2020).

Toxicity and Health Risks

Acrylamide has been shown to possess neurotoxic, genotoxic, reproductive toxic, and carcinogenic properties, prompting research into its effects on human health and ways to mitigate exposure. While the precise mechanisms of toxicity are complex, the potential health risks underscore the importance of reducing acrylamide levels in foods (Suh et al., 2018).

Propiedades

IUPAC Name |

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c1-5-25-17-8-6-15(12-18(17)24-4)7-9-19(23)22-20-14(3)10-13(2)11-16(20)21/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQNHKWEAOVAEX-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2765216.png)

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)

![3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2765228.png)